4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine
CAS No.: 2309732-41-8
Cat. No.: VC6879757
Molecular Formula: C17H18F3N3O3S
Molecular Weight: 401.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309732-41-8 |
|---|---|
| Molecular Formula | C17H18F3N3O3S |
| Molecular Weight | 401.4 |
| IUPAC Name | [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C17H18F3N3O3S/c1-22-10-7-21-16(22)27(25,26)14-5-8-23(9-6-14)15(24)12-3-2-4-13(11-12)17(18,19)20/h2-4,7,10-11,14H,5-6,8-9H2,1H3 |
| Standard InChI Key | NSYXMYQRUHFSSF-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₇H₁₈F₃N₃O₃S, with a molecular weight of 401.4 g/mol . Its IUPAC name, [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone, reflects three critical structural domains:
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Piperidine core: A six-membered nitrogen-containing ring serving as a conformational scaffold.
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Imidazole sulfonyl group: A 1-methylimidazole moiety connected via a sulfonyl (-SO₂-) linker at the piperidine’s 4-position, introducing hydrogen-bonding and electron-withdrawing capabilities.
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Trifluoromethylbenzoyl moiety: A 3-(trifluoromethyl)benzoyl group at the piperidine’s 1-position, contributing hydrophobicity and metabolic stability .
The SMILES notation (Cn1ccnc1S(=O)(=O)C1CCN(C(=O)c2cccc(C(F)(F)F)c2)CC1) and InChIKey (NSYXMYQRUHFSSF-UHFFFAOYSA-N) further clarify stereoelectronic features .
Table 1: Key Molecular Properties
Physicochemical Properties
While experimental data on solubility, melting point, and logP are unavailable, predictive models suggest:
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Lipophilicity: The trifluoromethyl group and aromatic systems likely confer moderate hydrophobicity (estimated logP ~2.5–3.5).
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Solubility: Limited aqueous solubility due to the sulfonyl and benzoyl groups, necessitating formulation with co-solvents .
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Metabolic Stability: The trifluoromethyl group may resist oxidative metabolism, enhancing pharmacokinetic profiles .
Synthetic Pathways and Optimization
General Synthesis Strategy
Patent WO2016087352A1 outlines methodologies for analogous piperidine derivatives, providing a framework for this compound’s synthesis . A three-step approach is proposed:
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Piperidine Core Functionalization:
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Intermediate Purification:
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Final Characterization:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1-Methylimidazole-2-thiol, K₂CO₃, DMF, 80°C | 65% | |
| 2 | 3-(Trifluoromethyl)benzoyl chloride, AlCl₃, DCM | 72% |
Challenges and Optimization
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Sulfonation Efficiency: Competing side reactions at the imidazole nitrogen necessitate protecting group strategies (e.g., tert-butoxycarbonyl) .
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Trifluoromethyl Incorporation: Direct introduction via Ullmann coupling or use of pre-functionalized benzoyl chlorides improves yields .
Future Directions and Research Gaps
Priority Investigations
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In Vitro Screening: Assess activity against kinase panels and microbial strains.
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Metabolic Studies: Radiolabeled tracer studies to evaluate clearance pathways.
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Crystallography: Co-crystallization with EGFR to validate binding modes .
Synthetic Improvements
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